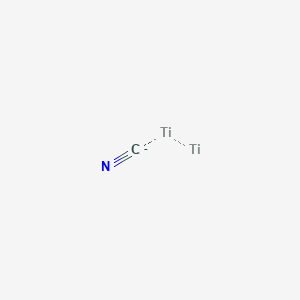![molecular formula C13H16O3 B12436146 3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid](/img/structure/B12436146.png)
3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-(4-TERT-BUTOXY-PHENYL)ACRYLIC ACID is an organic compound characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity patterns.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-(4-TERT-BUTOXY-PHENYL)ACRYLIC ACID typically involves the reaction of 4-tert-butoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: (3E)-3-(4-TERT-BUTOXY-PHENYL)ACRYLIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acrylic acid moiety into saturated carboxylic acids.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products: The major products formed from these reactions include substituted phenylacrylic acids, ketones, aldehydes, and saturated carboxylic acids.
Aplicaciones Científicas De Investigación
(3E)-3-(4-TERT-BUTOXY-PHENYL)ACRYLIC ACID has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.
Medicine: Research explores its potential as a precursor for pharmaceutical agents with anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives
Mecanismo De Acción
The mechanism by which (3E)-3-(4-TERT-BUTOXY-PHENYL)ACRYLIC ACID exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy group influences the compound’s reactivity and binding affinity, affecting various biochemical pathways. For instance, it may inhibit specific enzymes involved in inflammatory responses or cancer cell proliferation .
Comparación Con Compuestos Similares
(3E)-3-(4-METHOXY-PHENYL)ACRYLIC ACID: Similar structure but with a methoxy group instead of a tert-butoxy group.
(3E)-3-(4-ETHOXY-PHENYL)ACRYLIC ACID: Contains an ethoxy group in place of the tert-butoxy group.
Uniqueness: (3E)-3-(4-TERT-BUTOXY-PHENYL)ACRYLIC ACID is unique due to the presence of the bulky tert-butoxy group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
3-[4-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)16-11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15) |
Clave InChI |
MXTBLBLMCCFGDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


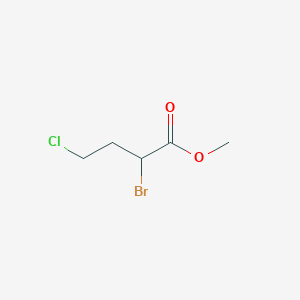
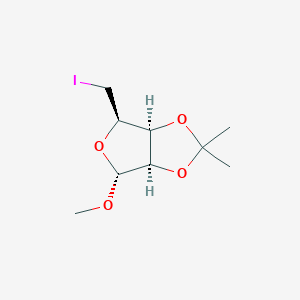
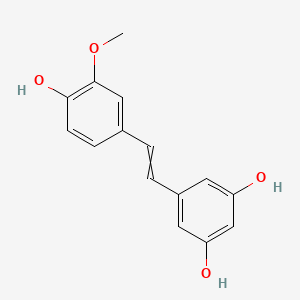
![2-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12436090.png)
![7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,10,11,12,12b-octol, 2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4a,8,13,13-tetramethyl-, 4,5,6,9,12b-pentaacetate 10-benzoate, (2aR,4S,4aS,5R,6R,9R,10S,11S,12S,12aR,12bS)-](/img/structure/B12436100.png)
![[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B12436104.png)
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro(1-methyl-1H-imidazole-kN3)-, (SP-4-1)-](/img/structure/B12436108.png)
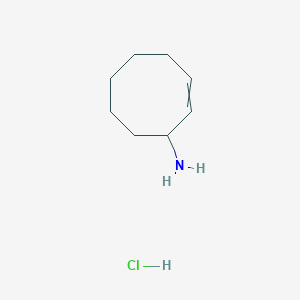
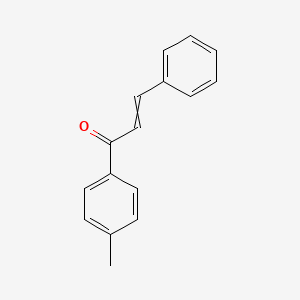


![(R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12436155.png)
![2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride](/img/structure/B12436161.png)
